(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide
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Overview
Description
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorothiophene ring, a benzo[d]thiazole moiety, and a piperidine carboxamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of thiophene to obtain 5-chlorothiophene, followed by sulfonylation to introduce the sulfonyl group. Concurrently, the benzo[d]thiazole moiety can be synthesized through a cyclization reaction involving appropriate precursors. The final step involves coupling the sulfonylated chlorothiophene with the benzo[d]thiazole derivative and the piperidine carboxamide under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-((5-bromothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide
- (E)-1-((5-fluorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide
Uniqueness
The uniqueness of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26ClN3O4S3 |
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Molecular Weight |
528.1 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H26ClN3O4S3/c1-14-11-15(2)20-17(12-14)26(9-10-30-3)22(32-20)24-21(27)16-5-4-8-25(13-16)33(28,29)19-7-6-18(23)31-19/h6-7,11-12,16H,4-5,8-10,13H2,1-3H3 |
InChI Key |
ZWNCXHNWSLIXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(S4)Cl)S2)CCOC)C |
Origin of Product |
United States |
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